

# Application Notes and Protocols: Gozanertinib (TQB3804) Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gozanertinib |           |
| Cat. No.:            | B15569568    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Gozanertinib (also known as TQB3804) is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the C797S mutation that confers resistance to third-generation TKIs like osimertinib. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX).[1][2] This document provides a detailed overview of the application of Gozanertinib in PDX models of non-small cell lung cancer (NSCLC), including experimental protocols and available preclinical data.

### **Data Presentation**

While extensive quantitative data on **Gozanertinib**'s efficacy across a wide range of PDX models is not yet publicly available, preclinical studies have demonstrated its potent activity in both in vitro and in vivo settings. An American Association for Cancer Research (AACR) abstract reported significant tumor growth inhibition in a lung adenocarcinoma PDX model (LUPF104).[3] The tables below summarize the available in vitro data on cell lines, which



provides a strong rationale for its use in corresponding PDX models, and in vivo data from a cell line-derived xenograft (CDX) model which is often a precursor to PDX studies.

Table 1: In Vitro Anti-proliferative Activity of **Gozanertinib** (TQB3804) in EGFR-Mutant Cell Lines[3]

| Cell Line | EGFR Mutation Status   | IC50 (nM) |
|-----------|------------------------|-----------|
| Ba/F3     | EGFR del19/T790M/C797S | 26.8      |
| NCI-H1975 | EGFR L858R/T790M       | 163       |
| PC9       | EGFR del19             | 45        |
| A431      | EGFR Wild-Type         | 147       |

Table 2: In Vitro Enzymatic Activity of **Gozanertinib** (TQB3804) against EGFR Kinase Mutants[3]

| EGFR Mutant       | IC50 (nM) |
|-------------------|-----------|
| del19/T790M/C797S | 0.46      |
| L858R/T790M/C797S | 0.13      |
| del19/T790M       | 0.26      |
| L858R/T790M       | 0.19      |
| Wild-Type         | 1.07      |

# **Signaling Pathway**

**Gozanertinib** exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding to mutant EGFR, it blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth. Preclinical data from a Ba/F3 CDX model with a triple EGFR mutation confirmed that **Gozanertinib** treatment led to the inhibition of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK).









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Gozanertinib (TQB3804) Treatment in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569568#gozanertinib-treatment-in-patient-derived-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com